3-Butenyl isothiocyanate

Description

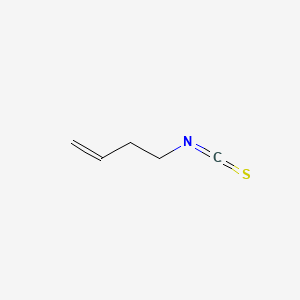

4-isothiocyanato-1-butene is an isothiocyanate.

Properties

IUPAC Name |

4-isothiocyanatobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIHGKNFJKJXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187494 |

Source

|

| Record name | 3-Butenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating aroma |

Source

|

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

163.00 to 164.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) |

Source

|

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 (20°) |

Source

|

| Record name | 3-Butenyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3386-97-8 |

Source

|

| Record name | 3-Butenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isothiocyanato-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Butenyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenyl isothiocyanate (3-BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables of the Brassica genus. It is formed from the enzymatic hydrolysis of its corresponding glucosinolate, gluconapin.[1] Emerging research has highlighted the potential of 3-BITC as a cytotoxic agent against various cancer cell lines, positioning it as a compound of interest for further investigation in drug development. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key signaling pathways associated with this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor reminiscent of mustard.[2] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NS | [1][3][4] |

| Molecular Weight | 113.18 g/mol | [1][3][4] |

| CAS Number | 3386-97-8 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Odor | Pungent, mustard-like | [2] |

| Boiling Point | 163-164 °C at 760 mmHg | [5] |

| Density | 0.990-0.996 g/mL at 20 °C | [5] |

| Refractive Index | 1.520-1.526 at 20 °C | [5] |

| Solubility | Very slightly soluble in water (0.46 mg/mL at 20 °C); freely soluble in ether and soluble in ethanol. | [1][5] |

| Flash Point | 44.44 °C | [6] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 113. A prominent peak at m/z 72, corresponding to the loss of a C₃H₅ fragment, is often the base peak. Other significant fragments are typically seen at m/z 55 and 39.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed structural information.

-

¹H-NMR (600 MHz, CDCl₃): δ 5.75–5.82 (m, 1H, -CH=), 5.16–5.20 (m, 2H, =CH₂), 3.51–3.56 (t, 2H, -CH₂-NCS), 2.41–2.45 (q, 2H, -CH₂-CH=)

-

¹³C-NMR (100 MHz, CDCl₃): δ 135.4 (-CH=), 131.9 (-N=C=S), 117.4 (=CH₂), 43.2 (-CH₂-NCS), 33.0 (-CH₂-CH=)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the isothiocyanate (-N=C=S) functional group.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][6]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Apoptosis and Necrosis Differentiation: Annexin V-FITC/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization, and collect any floating cells.

-

Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.[3][4]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Nrf2 Signaling Pathway

Isothiocyanates are known activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. 3-BITC, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. While this pathway is primarily associated with antioxidant responses, its sustained activation can also contribute to cellular stress and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate various arms of the MAPK pathway, including ERK, JNK, and p38.[9][10] Activation of the JNK and p38 pathways is often associated with stress responses and the induction of apoptosis, while the role of ERK in ITC-induced apoptosis can be cell-type dependent. The activation of these kinases can lead to the phosphorylation of downstream transcription factors, which in turn regulate the expression of genes involved in apoptosis.

Apoptosis Pathway

This compound has been demonstrated to induce apoptosis in cancer cells.[1][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases called caspases. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Evidence suggests that isothiocyanates can engage the intrinsic pathway, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12][13] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a critical role in regulating the integrity of the mitochondrial membrane and the initiation of the intrinsic apoptotic pathway.[14]

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic activity against cancer cells. Its mechanism of action appears to involve the induction of apoptosis through the modulation of key cellular signaling pathways, including the Nrf2 and MAPK pathways. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. A deeper understanding of its molecular targets and mechanisms will be crucial for its potential development as a novel anticancer agent.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK and JNK signaling pathways are involved in the regulation of activator protein 1 and cell death elicited by three isothiocyanates in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 14. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Butenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-butenyl isothiocyanate. The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and the visualization of related scientific workflows.

Core Physical and Chemical Properties

This compound is an organosulfur compound known for its pungent aroma and is found naturally in cruciferous vegetables.[1][2] It is a colorless to light yellow or orange liquid at room temperature.[1][2] The compound possesses a characteristic sharp, aromatic odor reminiscent of mustard or horseradish.[1][2][3]

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₅H₇NS | - | [1][3][4] |

| Molecular Weight | 113.18 g/mol | - | [1][3][4] |

| Boiling Point | 163.00 - 164.00 °C | @ 760.00 mmHg | [3][5] |

| 75.00 - 77.00 °C | @ 14.00 mmHg | [5] | |

| 77.5 °C | @ 28 Torr | [6] | |

| Density / Specific Gravity | 0.990 - 0.996 g/cm³ | @ 20 °C | [3][6] |

| 0.985 - 0.987 | @ 25 °C | [5] | |

| Refractive Index | 1.520 - 1.526 | @ 20 °C | [3][6] |

| 1.521 - 1.523 | @ 20 °C | [5] | |

| Solubility | Water: 0.46 mg/mL | @ 20 °C | [3][5][6] |

| Ether: Freely soluble | - | [3][6] | |

| Ethanol: Soluble | - | [1][5][6] | |

| Chloroform: Soluble | - | [1] | |

| Methanol: Soluble | - | [1] | |

| Acetonitrile: Slightly soluble | - | [1] | |

| Dichloromethane: Slightly soluble | - | [1] | |

| Vapor Pressure | 2.722 mmHg (estimated) | @ 25 °C | [5] |

| Flash Point | 44.44 °C (112.00 °F) | Closed Cup | [5] |

| LogP (Octanol/Water) | 2.29 | - | [7] |

Experimental Protocols and Characterization

The determination of isothiocyanates from natural sources, and the verification of their physical properties, involves a multi-step process.[8]

A typical experimental pipeline for the isolation and quantification of this compound from plant matter involves four key stages: sample processing, enzymatic hydrolysis, extraction, and finally, quantification and characterization.[8]

Caption: Experimental workflow for isothiocyanate analysis.

-

Sample Preparation: Plant tissues are typically frozen, lyophilized, and ground to a fine powder to maximize surface area and preserve the integrity of glucosinolates and the myrosinase enzyme.[8]

-

Enzymatic Hydrolysis: The precursor glucosinolate (gluconapin) is hydrolyzed by the endogenous enzyme myrosinase to yield this compound.[1][2] This reaction is initiated by the disruption of plant cells, often by adding water to the processed plant material. The efficiency of this conversion can be influenced by factors such as pH and temperature.[8][9]

-

Extraction: Due to its limited water solubility and good solubility in organic solvents, this compound is typically extracted from the aqueous hydrolysis mixture using methods like liquid-liquid extraction with solvents such as dichloromethane or solid-phase extraction (SPE).[1][8]

-

Characterization and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying volatile compounds like this compound. The mass spectrum shows a characteristic molecular ion peak at m/z 113 and a base peak at m/z 72.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for unambiguous structural confirmation. For instance, ¹H-NMR in CDCl₃ shows characteristic signals for the vinyl and methylene protons.[1]

-

Standard Physical Property Tests: Standard laboratory equipment is used to determine properties like boiling point (distillation apparatus), density (pycnometer or density meter), and refractive index (refractometer).

-

Biological Activity and Potential Signaling Pathways

Isothiocyanates, as a class, are known for their potential health benefits, including chemopreventive and antimicrobial properties.[2][10] Research suggests that these effects are mediated through the modulation of various cellular signaling pathways. While the specific mechanisms for this compound are still under active investigation, related compounds like allyl isothiocyanate provide a model for its likely biological activity, such as the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.[11][12]

Caption: Plausible Nrf2-mediated signaling pathway for ITCs.

References

- 1. Buy this compound | 3386-97-8 [smolecule.com]

- 2. CAS 3386-97-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H7NS | CID 76922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound, 3386-97-8 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Butyl isothiocyanate 99 592-82-5 [sigmaaldrich.com]

- 12. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]

Unveiling 3-Butenyl Isothiocyanate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-butenyl isothiocyanate, a naturally occurring isothiocyanate with significant potential in chemoprevention and other therapeutic areas. This document details its primary natural sources, presents quantitative data on its prevalence, and offers detailed protocols for its extraction and isolation from plant matrices. Furthermore, this guide illustrates the key biosynthetic and experimental pathways through detailed diagrams to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is a hydrolysis product of its parent glucosinolate, gluconapin. It is predominantly found in cruciferous vegetables of the Brassicaceae family. Upon tissue damage, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with gluconapin and catalyzes its conversion to this compound.[1]

Key natural sources include various cultivars of cabbage, mustard, and horseradish.[2] The concentration of this compound and its precursor can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling.[3]

Quantitative Data on this compound and Gluconapin in Natural Sources

The following table summarizes the concentrations of this compound and its precursor, gluconapin, found in various cruciferous vegetables. These values are compiled from multiple studies and are presented to provide a comparative overview. It is important to note that these concentrations can exhibit considerable variability.

| Natural Source | Plant Part | Compound | Concentration | Reference(s) |

| Brassica juncea (L.) Czern var. Pusa Jaikisan | Seeds | This compound | Major hydrolytic product | [1] |

| Chinese Cabbage (Brassica rapa ssp. pekinensis) | Leaves | This compound | Higher than midribs | [3] |

| Chinese Cabbage ('Bulam no. 3') | - | This compound | Higher than 'Garak no. 1' | [3] |

| Uncooked Cabbage | - | This compound | 108.70 ± 1.08 ng/mL | [4][5] |

| Broccolini | Fresh | Gluconapin | Trace amounts | [3] |

| Kale | Uncooked | Gluconapin | Trace amounts | [3] |

Experimental Protocols for Isolation

The isolation of this compound from plant material typically involves a two-step process: extraction followed by purification.

Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds like isothiocyanates from plant tissues.[1]

Materials:

-

Fresh or dried plant material (e.g., Brassica juncea seeds)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Protocol:

-

Grind the plant material to a fine powder to maximize surface area for extraction.

-

Place a known quantity of the ground plant material into a round-bottom flask.

-

Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

-

Set up the Clevenger-type apparatus with the flask, condenser, and receiving flask.

-

Heat the mixture to boiling using a heating mantle. The steam and volatile compounds will rise and pass into the condenser.

-

Continue the distillation for a period of 3-4 hours. The condensed water and oil will be collected in the receiving flask.

-

Separate the oily layer containing the isothiocyanates from the aqueous layer. Dichloromethane can be used to extract the aqueous phase to recover any dissolved isothiocyanates.

-

Dry the collected organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude extract.

Purification by Silica Gel Column Chromatography

The crude extract obtained from hydrodistillation is a mixture of various compounds. Column chromatography is employed to isolate and purify this compound.[1]

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

-

Equilibrate the column by running hexane through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A common gradient could be from 100:0 to 80:20 (hexane:ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

-

Visualizations

Biosynthesis of this compound

The formation of this compound is a direct result of the enzymatic hydrolysis of its glucosinolate precursor, gluconapin. This process is initiated by the disruption of plant cells.

Caption: Biosynthesis of this compound from Gluconapin.

Experimental Workflow for the Isolation of this compound

The following diagram outlines the general workflow for the isolation of this compound from a plant source.

Caption: General workflow for isolating this compound.

References

- 1. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Influence of Cooking Methods on Glucosinolates and Isothiocyanates Content in Novel Cruciferous Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 3-Butenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Butenyl isothiocyanate (3-BITC) is a naturally occurring organosulfur compound found in cruciferous vegetables of the Brassica genus, such as mustard (Brassica juncea) and Chinese cabbage.[1][2] It is produced from the enzymatic hydrolysis of its glucosinolate precursor, gluconapin.[1][3] As a member of the isothiocyanate (ITC) class, 3-BITC is noted for the characteristic pungent flavor it imparts and has garnered significant scientific interest for its potential biological activities, including cytotoxic effects against various human cancer cell lines.[1][3] This has positioned it as a compound of interest in drug discovery and development. This guide provides an in-depth overview of the primary synthesis pathways for this compound, covering its natural biosynthesis and chemical synthesis routes, complete with experimental protocols and comparative data.

Section 1: Natural Synthesis Pathway via Enzymatic Hydrolysis

The principal route to this compound in nature is the enzymatic degradation of 3-butenyl glucosinolate, commonly known as gluconapin. This reaction is catalyzed by the endogenous plant enzyme myrosinase (a β-thioglucoside glucohydrolase), which is physically separated from its glucosinolate substrate in intact plant cells. Upon tissue disruption—through cutting, chewing, or grinding—myrosinase is released and hydrolyzes the glucosinolate into an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form this compound.[4][5]

The outcome of the enzymatic hydrolysis is highly dependent on the reaction conditions, particularly pH. At a neutral pH, the formation of isothiocyanate is favored. However, under acidic conditions, the reaction can be diverted to produce nitriles instead.[6][7]

Experimental Protocol: Isolation from Brassica juncea Seeds

This protocol is adapted from the methodology described by Arora et al. for the isolation and characterization of this compound.[1]

-

Sample Preparation: Grind seeds of Brassica juncea var. Pusa Jaikisan into a fine powder.

-

Hydrodistillation: Subject the ground seed powder to hydrodistillation to obtain a liquid extract containing the volatile isothiocyanates. Store the extract at -80 °C until further processing.[1]

-

Isolation:

-

Prepare a silica gel (60–120 mesh size) column for chromatography.

-

Load the liquid extract onto the column.

-

Elute the column using a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined empirically by monitoring fractions with Thin Layer Chromatography (TLC).

-

Collect the fractions containing the target compound.

-

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to yield the isolated this compound.

-

Purity and Characterization:

-

Assess the purity of the isolated compound using Gas Chromatography-Flame Ionization Detector (GC-FID) and Ultra High-Pressure Liquid Chromatography-Photo Diode Array (UHPLC-PDA). A purity of ≥90% is expected.[1]

-

Confirm the identity of the compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Data Presentation: Spectroscopic Characterization

The following table summarizes the key spectroscopic data used to confirm the identity of this compound isolated from natural sources.[1]

| Data Type | Parameters |

| GC-MS | Mass spectra (m/z): 113, 72, 55, 39 |

| ¹H-NMR | (600 MHz, CDCl₃): δ 5.75–5.82 (m, 1H), 5.16–5.20 (m, 2H), 3.51–3.56 (m, 2H), 2.41–2.45 (m, 2H) |

| ¹³C-NMR | (400 MHz, CDCl₃): δ 135.4, 131.9, 117.4, 43.2, 33.0 |

Section 2: Chemical Synthesis Pathways

Chemical synthesis offers a reliable and scalable alternative to isolation from natural sources, allowing for the production of highly pure this compound. The most common strategies involve the conversion of the corresponding primary amine, 3-butenylamine.

Method A: Synthesis from 4-Bromo-1-butene via Thiophosgene

This multi-step pathway begins with a commercially available haloalkene and utilizes a classical isothiocyanate synthesis reagent, thiophosgene. The following protocol is based on a general procedure for synthesizing isothiocyanates from alkyl bromides.

-

Synthesis of N-(3-butenyl)-phthalimide: Slowly add potassium phthalimide (1.0 eq) to a solution of 4-bromo-1-butene (1.1 eq) in dimethylformamide (DMF). Stir the reaction mixture overnight. Evaporate the DMF and excess 4-bromo-1-butene. Dissolve the residue in an ethyl acetate-water mixture (1:1 v/v) with heating. Separate the organic layer, evaporate to dryness, and crystallize the product from boiling diisopropyl ether.

-

Synthesis of 3-Butenylamine: Add hydrazine monohydrate (1.3 eq) to a solution of N-(3-butenyl)-phthalimide (1.0 eq) in ethanol under a nitrogen atmosphere. Reflux the mixture for 2 hours at 75 °C. Add HCl and heat for an additional hour at 100 °C. After cooling, the amine can be isolated from the reaction byproducts through standard workup procedures.

-

Synthesis of this compound: React the resulting 3-butenylamine with thiophosgene to produce the final isothiocyanate. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Caution: Thiophosgene is highly toxic and lachrymatory and must be handled with extreme care in a well-ventilated fume hood.

Method B: Synthesis via Dithiocarbamate Salt Decomposition

This is a more modern and widely used approach that avoids highly toxic reagents like thiophosgene. The method involves two main steps: the formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition of the salt using a desulfurylating agent.[7][8] Di-tert-butyl dicarbonate (Boc₂O) is an effective desulfurylating agent that produces volatile byproducts, simplifying purification.[9][10]

This protocol is a generalized procedure based on the work of Pittelkow et al.[9]

-

Reaction Setup: In a suitable flask, dissolve 3-butenylamine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1–3 mol %) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Dithiocarbamate Formation: Add triethylamine (Et₃N) (2.2 eq) followed by carbon disulfide (CS₂) (1.2 eq) to the solution. Stir the mixture. The formation of the dithiocarbamate salt is typically rapid.

-

Desulfurylation: Add di-tert-butyl dicarbonate (Boc₂O) (0.99 eq) to the reaction mixture. Gas evolution (CO₂, COS) should be observed. The reaction is often complete within minutes for aliphatic amines.[9]

-

Workup: Since the byproducts are volatile (tert-butanol, CO₂, COS) and the excess reagents can be easily removed, the workup typically involves simple evaporation of the solvent and other volatiles under reduced pressure, yielding the crude isothiocyanate which can be further purified if necessary.[9][10]

Data Presentation: Comparison of Chemical Synthesis Reagents

The choice of reagents, particularly for the desulfurization of the dithiocarbamate intermediate, can significantly impact yield, safety, and reaction conditions.

| Desulfurylating Agent | Typical Conditions | Advantages | Disadvantages |

| Thiophosgene | Base (e.g., CaCO₃), solvent (e.g., DCM, H₂O) | High yields for a variety of amines.[7] | Highly toxic, corrosive, and lachrymatory.[7] |

| Ethyl Chloroformate | Forms a four-membered ring intermediate. | Generally applicable to aliphatic amines.[10] | Can form diaryl urea byproducts with aryl amines.[10] |

| Triphosgene | Solid, safer alternative to phosgene/thiophosgene. | Safer to handle than gaseous phosgene.[7] | Still a source of phosgene, requires careful handling. |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic base (DMAP/DABCO), various solvents. | Mild conditions, volatile byproducts, clean reaction, high yields.[9] | Reagent cost may be higher than classical reagents. |

| Iodine (I₂) | Base (e.g., NaHCO₃), biphasic system (e.g., H₂O/DCM). | Readily available, effective reagent.[7] | Stoichiometric amounts of iodine are required. |

Section 3: Summary of Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NS | [11] |

| Molecular Weight | 113.18 g/mol | [11] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Pungent, aromatic, mustard-like | [3] |

| Specific Gravity | 0.985 to 0.987 @ 25 °C | [12] |

| Refractive Index | 1.521 to 1.523 @ 20 °C | [12] |

| Flash Point | 44.44 °C (112.00 °F) | [12] |

| CAS Number | 3386-97-8 | [11] |

References

- 1. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound in Different Parts and Cultivars of Chinese Cabbages -Food Science and Biotechnology [koreascience.kr]

- 3. Buy this compound | 3386-97-8 [smolecule.com]

- 4. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. cbijournal.com [cbijournal.com]

- 11. This compound | C5H7NS | CID 76922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 3386-97-8 [thegoodscentscompany.com]

The Core Mechanism of 3-Butenyl Isothiocyanate in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenyl isothiocyanate (3-BITC), a natural compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables, has emerged as a promising agent in cancer research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of 3-BITC. The primary modes of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts in this area.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds that have garnered significant attention for their potential health benefits, particularly in cancer chemoprevention.[1] These compounds are formed from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and mustard.[2][3] this compound (3-BITC) is one such ITC, derived from the glucosinolate gluconapin.[2] Emerging evidence suggests that 3-BITC exhibits potent cytotoxic effects against various cancer cell lines, with a particularly pronounced activity in prostate cancer.[2][4][5] This guide delves into the core mechanisms through which 3-BITC exerts its anticancer effects at the cellular and molecular level.

Cytotoxic Activity of this compound

3-BITC has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are dose-dependent, leading to a reduction in cell viability and proliferation.[1]

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 3-BITC in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC-3 | Prostate Cancer | 0.041 µl/ml | [2] |

| HepG2 | Liver Cancer | 89.44 µg/mL | [6] |

Core Mechanisms of Action

The anticancer activity of 3-BITC is attributed to a multi-pronged attack on cancer cells, primarily involving the induction of programmed cell death (apoptosis), the generation of oxidative stress, and the disruption of the cell cycle.

Induction of Apoptosis

A primary mechanism by which 3-BITC eliminates cancer cells is through the induction of apoptosis.[2][4][5] This is a regulated process of cell death that is crucial for normal development and tissue homeostasis and is often dysregulated in cancer.

The apoptotic cascade is executed by a family of proteases called caspases. 3-BITC treatment has been shown to significantly increase the activity of caspase-3, a key executioner caspase, in prostate cancer cells.[2]

-

Quantitative Data: In PC-3 prostate cancer cells, treatment with 3-BITC at its IC50 and IC70 concentrations resulted in a 185.19% and 214.81% increase in caspase-3 activity, respectively, compared to the control.[2]

3-BITC appears to trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential (MMP), which is an early event in apoptosis.[6] The disruption of the MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade.

Generation of Reactive Oxygen Species (ROS)

A central aspect of 3-BITC's mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6] While moderate levels of ROS are involved in normal cellular signaling, excessive ROS can lead to cellular damage and trigger apoptosis. 3-BITC treatment leads to an increased generation of ROS in cancer cells, which appears to be a critical upstream event for the induction of apoptosis.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, 3-BITC can also inhibit cancer cell proliferation by causing cell cycle arrest.[2] By halting the cell cycle at specific checkpoints, 3-BITC prevents cancer cells from dividing and proliferating. Studies have shown that treatment with 3-BITC can lead to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis, as well as arrest in other phases.[2]

-

Quantitative Data: In PC-3 cells, treatment with 3-BITC at its IC50 concentration resulted in 48.7% of cells in the sub-G0 phase, while the IC70 concentration led to 53.4% of cells in this phase, compared to 1.8% in the control.[2]

Signaling Pathways Modulated by Isothiocyanates

While research on the specific signaling pathways modulated by 3-BITC is still developing, studies on other isothiocyanates, such as benzyl isothiocyanate (BITC) and sulforaphane (SFN), provide valuable insights into the potential targets of 3-BITC. The generation of ROS is often a key event that triggers downstream signaling cascades.[7][8][9]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some isothiocyanates have been shown to activate MAPK family members like ERK, JNK, and p38, which can lead to the induction of apoptosis in cancer cells.[8][10] The activation of these pathways is often linked to ROS generation.[8]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can promote apoptosis and inhibit proliferation. Some natural compounds induce apoptosis by generating ROS that, in turn, inactivate the PI3K/Akt signaling pathway.[11]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers and contributes to tumor progression. Some isothiocyanates have been shown to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis.[12][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 3-BITC.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as PC-3 (prostate), DU145 (prostate), HepG2 (liver), HeLa (cervical), MG-63 (bone osteosarcoma), IMR-32 (neuroblastoma), and MCF-7 (breast) are commonly used.[1][2]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Compound Preparation: 3-BITC is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.[2]

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of 3-BITC. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.[2]

-

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Cells are treated with 3-BITC, and after incubation, they are stained with trypan blue. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is then determined by counting under a microscope.[1]

Apoptosis Assays

-

Caspase Activity Assay: The activity of caspases, particularly caspase-3, is a hallmark of apoptosis. This can be measured using a fluorometric or colorimetric assay. Cells are treated with 3-BITC, lysed, and the lysate is incubated with a caspase-specific substrate that is conjugated to a fluorophore or chromophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.[2]

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect early and late apoptosis. Cells are stained with Annexin V-FITC, which binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[5]

Reactive Oxygen Species (ROS) Detection

-

DCFDA Assay: The intracellular generation of ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable non-fluorescent compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.[14]

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining: The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining the DNA with propidium iodide. Cells are treated with 3-BITC, harvested, fixed, and then stained with a PI solution containing RNase. The DNA content of the cells is then analyzed by flow cytometry, which allows for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).[2]

Visualizations of Mechanisms and Pathways

The following diagrams illustrate the key mechanisms of action of this compound and the potential signaling pathways involved.

Caption: Overview of the primary mechanisms of action of 3-BITC in cancer cells.

Caption: A generalized experimental workflow for studying the effects of 3-BITC.

Caption: Potential signaling pathways affected by isothiocyanates like 3-BITC.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of ROS-mediated apoptosis and cell cycle arrest. The existing data, particularly in prostate cancer models, is promising. However, further research is necessary to fully elucidate its mechanism of action. Future studies should focus on:

-

Identifying specific molecular targets: Unraveling the direct protein interactions of 3-BITC will provide a more precise understanding of its mode of action.

-

In-depth signaling pathway analysis: Comprehensive studies are needed to map the specific effects of 3-BITC on pathways like MAPK, PI3K/Akt, and NF-κB in various cancer types.

-

In vivo studies: While in vitro data is encouraging, robust in vivo studies in animal models are crucial to validate the anticancer efficacy and assess the safety profile of 3-BITC.

-

Combination therapies: Investigating the synergistic effects of 3-BITC with existing chemotherapeutic drugs could lead to more effective and less toxic cancer treatment strategies.[1]

References

- 1. Effects of this compound on phenotypically different prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

3-Butenyl Isothiocyanate and Oxidative Stress: A Technical Guide on its Dual Role in Cellular Homeostasis and Cancer Therapy

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butenyl isothiocyanate (3-BITC) is a naturally occurring organosulfur compound derived from the hydrolysis of gluconapin, a glucosinolate found in cruciferous vegetables like Brassica juncea (mustard greens).[1][2] Like other isothiocyanates (ITCs), 3-BITC has garnered significant attention for its biological activities, particularly its complex relationship with oxidative stress. This technical guide provides an in-depth analysis of the dual role of 3-BITC, functioning as both an indirect antioxidant through the activation of the Keap1-Nrf2 pathway and as a pro-oxidant agent capable of inducing cytotoxic effects in cancer cells. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for professionals in research and drug development.

Introduction to this compound and Oxidative Stress

Isothiocyanates are highly reactive phytochemicals produced from the enzymatic breakdown of glucosinolates, which are abundant in cruciferous vegetables.[3][4] The hydrolysis is catalyzed by the myrosinase enzyme, which becomes active upon plant cell disruption, such as during chewing or food processing.[1][3] 3-BITC is the primary hydrolysis product of the glucosinolate gluconapin.[1]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[1] This imbalance can lead to cellular damage and is implicated in the pathogenesis of numerous diseases, including cancer.[1][4] ITCs, including 3-BITC, are pivotal in modulating cellular homeostasis under oxidative stress conditions.[1] They exhibit a fascinating duality: in normal cells, they can bolster antioxidant defenses, while in cancer cells, they can exacerbate oxidative stress to trigger cell death.[1][5]

The Indirect Antioxidant Mechanism: Keap1-Nrf2 Pathway Activation

The primary mechanism by which 3-BITC exerts its antioxidant effects is not through direct radical scavenging but by upregulating the body's endogenous antioxidant and cytoprotective enzymes.[2][6] This is achieved through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense against oxidative stress.[6]

-

Basal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1).[6][7] Keap1 acts as an adapter for a Cul3-based E3 ubiquitin ligase, which continuously targets Nrf2 for proteasomal degradation, keeping its levels low.[7][8]

-

Activation by 3-BITC: As an electrophilic molecule, 3-BITC can react with highly reactive cysteine residues on the Keap1 protein.[6][9] This covalent modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[6][10]

-

Nrf2 Translocation and Gene Expression: The newly stabilized Nrf2 is released and translocates to the nucleus.[6] There, it forms a heterodimer with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[6][11][12] This binding initiates the transcription of a wide array of phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[6][13]

References

- 1. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. redalyc.org [redalyc.org]

- 5. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule inducer of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Hydrolysis of Gluconapin to 3-Butenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of gluconapin, a glucosinolate found in Brassica species, into the bioactive compound 3-butenyl isothiocyanate. This process is of significant interest due to the potential chemopreventive, antimicrobial, and anticarcinogenic properties of the resulting isothiocyanate.[1][2][3] This document details the biochemical pathway, influential factors, and experimental protocols relevant to this conversion.

Biochemical Pathway of Gluconapin Hydrolysis

The conversion of gluconapin into this compound is an enzymatic process catalyzed by myrosinase (β-thioglucosidase glucohydrolase; E.C. 3.2.1.147).[1][4] In intact plant tissues, gluconapin and myrosinase are physically separated.[1] Upon tissue damage, such as through chewing or cutting, they come into contact, initiating the hydrolysis reaction.[1][5][6]

The reaction proceeds in two main steps:

-

Enzymatic Cleavage: Myrosinase catalyzes the cleavage of the thioglucosidic bond in the gluconapin molecule.[1] This releases a molecule of glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfate).[1][5]

-

Spontaneous Rearrangement: The unstable aglycone spontaneously undergoes a Lossen-like rearrangement to form the stable this compound.[1][5]

Under specific conditions, such as low pH or the presence of certain proteins, the aglycone can rearrange into other products like nitriles.[1][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of the substrate and product is provided below.

| Property | Gluconapin | This compound |

| Molecular Formula | C₁₁H₁₉NO₉S₂[9] | C₅H₇NS |

| Molar Mass | 373.4 g/mol [9] | 113.18 g/mol |

| Appearance | Solid[9] | Liquid |

| Melting Point | 125 °C[9] | Not specified |

| Specific Gravity | Not specified | 0.98500 to 0.98700 @ 25.00 °C[10] |

| Refractive Index | Not specified | 1.52100 to 1.52300 @ 20.00 °C[10] |

| Flash Point | Not specified | 44.44 °C[10] |

Factors Influencing Hydrolysis and Product Formation

The yield and the type of product formed from gluconapin hydrolysis are influenced by several factors. The formation of the desired this compound can be optimized by controlling these parameters.

| Factor | Effect on Reaction | Optimal Conditions / Notes |

| pH | The pH has the greatest impact on the type of breakdown product formed.[7][11] Low pH values favor the formation of nitriles by blocking the Lossen rearrangement.[7] Acidic (pH 4) or basic (pH 8) conditions can significantly increase isothiocyanate formation.[7][11] | The optimal pH for myrosinase activity is often cited as being between 5 and 7, though this can vary depending on the plant source.[4][12][13] |

| Temperature | Temperature affects the rate of the enzymatic reaction. The optimal temperature for myrosinase activity can vary. For example, myrosinase from broccoli has an optimal temperature of 40°C, while for Lepidium sativum it is 50°C.[4][12][13] Myrosinase can be inactivated by heat, for instance, through boiling or extensive cooking.[8][14] | Studies have shown that hydrolysis at 37°C can be more effective for isothiocyanate formation compared to lower temperatures.[15] |

| Epithiospecifier Protein (ESP) | If an alkenyl glucosinolate (like gluconapin) is present along with ESP, the degradation of the aglycone can be directed towards the formation of epithionitriles.[7] ESP can also promote nitrile formation from other types of glucosinolates.[7] | The presence and activity of ESP can vary between different Brassica species and cultivars. |

| Metal Ions | Certain metal ions can act as cofactors or inhibitors of myrosinase. Myrosinase activity is maintained in the presence of magnesium chloride, potassium chloride, and sodium chloride.[4][12] However, it can be inhibited by zinc sulfate, copper chloride, nickel chloride, ferrous chloride, and aluminum chloride.[4][12] | EDTA, a chelating agent, can also inhibit myrosinase activity.[4][12] |

| Ascorbic Acid | Ascorbic acid can act as an activator of myrosinase, enhancing the rate of hydrolysis.[13] |

Experimental Protocols

This section outlines detailed methodologies for the extraction of myrosinase, the enzymatic hydrolysis of gluconapin, and the subsequent analysis of the product, this compound.

Myrosinase Extraction and Purification

This protocol is a generalized procedure based on methods for extracting myrosinase from Brassica species.[4][12][13]

-

Plant Material Homogenization:

-

Initial Purification by Precipitation:

-

Chromatographic Purification:

-

Dialyze the redissolved protein solution against the buffer to remove excess salt.

-

For further purification, employ chromatographic techniques such as gel filtration (e.g., using a Superdex 200 column) or affinity chromatography.[4][12][13]

-

Collect fractions and assay for myrosinase activity to identify those containing the purified enzyme.

-

-

Purity Assessment:

Enzymatic Hydrolysis of Gluconapin

This protocol describes the in vitro conversion of gluconapin to this compound.

-

Reaction Setup:

-

Prepare a solution of purified gluconapin in a suitable buffer (e.g., phosphate buffer, pH adjusted to the desired value, typically between 5 and 7).

-

Equilibrate the gluconapin solution to the desired reaction temperature (e.g., 37°C or 40°C).

-

-

Initiation of Reaction:

-

Add the purified myrosinase solution to the gluconapin solution to initiate the hydrolysis reaction.

-

The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

-

Incubation:

-

Incubate the reaction mixture for a predetermined time, with occasional gentle mixing. The reaction time will depend on the enzyme concentration and reaction conditions.

-

-

Reaction Termination:

-

Terminate the reaction, for example, by heat inactivation of the myrosinase or by adding a solvent that denatures the enzyme.

-

-

Product Extraction:

-

Extract the this compound from the aqueous reaction mixture using a suitable organic solvent, such as methylene chloride or ethyl acetate.

-

Collect the organic phase, which now contains the product.

-

Analysis of this compound

The resulting this compound can be identified and quantified using chromatographic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a powerful technique for the analysis of volatile compounds like isothiocyanates.[18][19]

-

Sample Preparation: The extracted organic phase can be directly injected or concentrated prior to injection.

-

GC Conditions: A typical GC program would involve an initial temperature hold, followed by a temperature ramp to separate the components of the mixture. For example, an initial temperature of 40°C held for 4 minutes, then ramped to 230°C.[2][20]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used to identify this compound by comparing it to a known standard or a spectral library.[19]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC coupled with a UV or MS detector can also be used for the analysis.[21]

-

Sample Preparation: The sample may need to be derivatized if a UV detector is used, as isothiocyanates have weak chromophores.

-

HPLC Conditions: A reverse-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[14]

-

Conclusion

The enzymatic hydrolysis of gluconapin to this compound is a well-characterized process with significant implications for both plant biology and human health research. Understanding the biochemical pathway and the factors that influence the reaction is crucial for optimizing the production and isolation of this bioactive isothiocyanate. The experimental protocols provided in this guide offer a framework for researchers to study this reaction and explore the potential applications of its product in drug development and other scientific fields. The quantitative data and visualizations presented serve as a valuable resource for designing and interpreting experiments related to gluconapin hydrolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. Seasonal Variation of Glucosinolate Hydrolysis Products in Commercial White and Red Cabbages (Brassica oleracea var. capitata) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gluconapin | C11H19NO9S2 | CID 9548620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 3386-97-8 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 13. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from <i>Lepidium sativum</i> Seeds - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of active myrosinase from plants by aqueous two-phase counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Semiquantitative analysis of this compound to monitor an off-flavor in mustard seeds and glycosinolates screening for origin identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Technical Guide to 3-Butenyl Isothiocyanate in Brassica juncea

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-butenyl isothiocyanate (BITC), a key bioactive compound found in Brassica juncea (Indian mustard). It details the biosynthetic pathway of BITC from its glucosinolate precursor, methodologies for its extraction and quantification, and a summary of its biological activities, with a focus on its cytotoxic effects on cancer cells. This guide consolidates quantitative data into structured tables and provides detailed experimental protocols and pathway diagrams to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Biosynthesis of this compound

This compound is not present in intact Brassica juncea tissue. Instead, it is produced upon cellular disruption through the enzymatic hydrolysis of its precursor, the glucosinolate gluconapin (3-butenyl glucosinolate). This defensive mechanism is often referred to as the "mustard oil bomb".[1]

In the intact plant, the glucosinolate precursors are stored in separate cellular compartments ("S-cells") from the hydrolyzing enzyme, myrosinase (a thioglucosidase), which is located in myrosin cells.[2] When the plant tissue is damaged by herbivores, pathogens, or mechanical processing, myrosinase comes into contact with the glucosinolate. The enzyme then cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate.[3] This intermediate spontaneously rearranges to form the pungent and biologically active this compound. The overall efficiency and outcome of this conversion can be influenced by factors such as pH and the presence of cofactors.[2][4] The biosynthesis of the glucosinolate precursor itself begins with the amino acid methionine, which undergoes chain elongation and a series of modifications to form the final gluconapin structure.[5][6]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different cultivars and tissues of Brassica juncea. Quantitative studies are essential for standardizing extracts and understanding the pharmacological potential.

| Parameter | Plant Material | Cultivar/Accession | Value | Analytical Method | Reference |

| Concentration | Plant Tissue | RH-725, RH-761 | 0.8–2.0 ng/mg | Not Specified | [7] |

| Purity | Hydrolyzed Extract | Pusa Jaikisan | ≥90% | GC-MS, GC-FID, UHPLC-PDA | [8] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on the methodology for isolating BITC for bioactivity studies.[8]

-

Plant Material Preparation: Obtain fresh aerial parts of Brassica juncea (var. Pusa Jaikisan). Wash thoroughly and chop the material into small pieces to facilitate tissue disruption.

-

Enzymatic Hydrolysis: Submerge the chopped plant material in distilled water at room temperature for 4-5 hours. This incubation period allows the endogenous myrosinase to efficiently hydrolyze the gluconapin into BITC.

-

Solvent Extraction: Following hydrolysis, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate, using a separating funnel. Repeat the extraction process three times to ensure maximum recovery of BITC.

-

Drying and Concentration: Pool the organic layers and dry them over anhydrous sodium sulfate to remove residual water. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the isothiocyanate.

-

Chromatographic Purification:

-

Stationary Phase: Silica gel (60–120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in n-hexane.

-

Procedure: Load the concentrated crude extract onto a silica gel column. Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate. Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Final Step: Pool the fractions containing the pure compound (as determined by TLC) and concentrate under vacuum to yield purified this compound.

-

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the identification and purity assessment of BITC.

-

Sample Preparation: Dissolve the purified BITC or dried extract in a high-purity volatile solvent like hexane or dichloromethane.

-

GC-MS System: An Agilent or similar GC system coupled with a Mass Selective Detector (MSD).

-

Chromatographic Conditions:

-

Column: HP-5MS capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless or split, depending on concentration.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-